molecular formula C12H13N5O3S B15105208 methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate

Cat. No.: B15105208
M. Wt: 307.33 g/mol
InChI Key: WMDAWLZRBUQIRF-UHFFFAOYSA-N
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Description

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole moiety and a glycinate ester. Its synthesis involves sequential functionalization of the cyclopenta[b]thiophene scaffold. For instance, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a precursor) undergoes tetrazole ring installation via reaction with triethyl orthoformate and sodium azide in glacial acetic acid . Subsequent glycinate ester conjugation is achieved through carbodiimide-mediated coupling, as evidenced by analogous procedures for related esters . This compound is hypothesized to exhibit bioactivity due to its structural similarity to kinase inhibitors, such as thienotriazolopyrimidines .

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

methyl 2-[[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]acetate

InChI

InChI=1S/C12H13N5O3S/c1-20-9(18)5-13-11(19)10-7-3-2-4-8(7)21-12(10)17-6-14-15-16-17/h6H,2-5H2,1H3,(H,13,19)

InChI Key

WMDAWLZRBUQIRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a involving an azide and an alkyne.

    Cyclopentathiophene Synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions.

    Coupling Reactions: The tetrazole and cyclopentathiophene units are then coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the glycinate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReagentsProductsReferences
Ester hydrolysisAqueous NaOH (1–2 M), 60–80°CNaOH, H₂OCarboxylic acid derivative
Amide hydrolysisConc. HCl, refluxHCl, H₂OFree amine and carboxylic acid
  • Ester hydrolysis proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylic acid.

  • Amide hydrolysis requires harsher conditions due to resonance stabilization, generating glycine derivatives and cyclopenta[b]thiophene-carboxylic acid.

Alkylation and Arylation

The tetrazole ring undergoes alkylation/arylation at the N1 position due to its nucleophilic character:

Reaction TypeConditionsReagentsProductsReferences
N-AlkylationK₂CO₃, DMF, 50°CAlkyl halides (e.g., CH₃I)N1-alkylated tetrazole
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEAryl boronic acidsBiaryl derivatives
  • Alkylation enhances lipophilicity, while Suzuki coupling introduces aromatic groups for drug design.

Oxidation Reactions

The thiophene ring and tetrazole moiety are susceptible to oxidation:

Reaction TypeConditionsReagentsProductsReferences
Thiophene oxidationH₂O₂, AcOH, 25°CH₂O₂Sulfoxide/sulfone derivatives
Tetrazole oxidationMnO₂, CH₂Cl₂MnO₂Dehydrotetrazole
  • Thiophene oxidation modulates electronic properties, while tetrazole oxidation forms reactive intermediates for further functionalization.

Cycloaddition Reactions

The tetrazole participates in [3+2] cycloadditions with alkynes or alkenes:

Reaction TypeConditionsReagentsProductsReferences
Huisgen cycloadditionCu(I), RTTerminal alkynes1,2,3-Triazoles
Thermal cycloaddition100–120°CElectron-deficient alkenesPyrazoline derivatives
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles with bioorthogonal applications.

Functional Group Interconversion

The carbonyl group facilitates acylations and nucleophilic substitutions:

Reaction TypeConditionsReagentsProductsReferences
AcylationDCC, DMAP, THFAcid chloridesKetone derivatives
Nucleophilic substitutionK₂CO₃, DMFAmines/thiolsAmide/thioester analogs
  • Acylation with DCC forms stable amides, while nucleophilic substitution diversifies the glycinate side chain.

Coordination Chemistry

The tetrazole’s nitrogen atoms act as ligands for metal ions:

Reaction TypeConditionsReagentsProductsReferences
Metal complexationEthanol, RTZnCl₂, CuSO₄Tetrazole-metal complexes
  • Zinc and copper complexes exhibit enhanced stability and catalytic activity .

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic certain biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate with analogous compounds in terms of structure, synthesis, and biological activity:

Compound Name Core Structure Key Substituents Biological Activity References
This compound Cyclopenta[b]thiophene - 1H-Tetrazol-1-yl at C2
- Glycinate ester at C3
Hypothesized kinase inhibition (based on structural analogs)
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Compound 2) Cyclopenta[b]thiophene - 1H-Tetrazol-1-yl at C2
- Ethyl ester at C3
Intermediate for cyclized thienotriazolopyrimidines (e.g., Compound 3) with anticancer activity
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)... (24) Cyclopenta[b]thiophene - Cyano at C3
- Sulfamoylpyrimidinyl acetamide
Antiproliferative activity against MCF7 (IC₅₀ = 0.8 µM) via tyrosine kinase inhibition
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[... (Impurity e) Bicyclic β-lactam - Tetrazolyl acetamide
- Hydroxymethyl group
Pharmaceutical impurity with structural relevance to cephalosporins
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Precursor) Cyclopenta[b]thiophene - Amino at C2
- Ethyl ester at C3
Intermediate for tetrazole and triazole derivatives; no direct bioactivity reported

Key Structural and Functional Differences:

Tetrazole Positioning : The target compound’s tetrazole is directly attached to the cyclopenta[b]thiophene core, unlike Impurity e (from β-lactams), where the tetrazole is part of an acetamide side chain .

Ester vs. Amide Linkage : The glycinate ester in the target compound contrasts with the sulfamoyl acetamide in Compound 24, which enhances solubility and receptor binding in anticancer agents .

Biological Activity

Chemical Structure and Properties

Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol

The structure includes a tetrazole ring, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has also shown that derivatives of cyclopenta[b]thiophene exhibit cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in inflammation and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response, thus indicating potential anti-inflammatory applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Enzyme InhibitionInhibits COX enzymes

Case Study: Anticancer Activity

A specific study evaluated the anticancer properties of a related compound derived from cyclopenta[b]thiophene. The results indicated a dose-dependent increase in apoptosis markers in human breast cancer cell lines when treated with the compound. This suggests a mechanism that could be exploited for therapeutic purposes.

Case Study: Neuroprotection

In a neuroprotection study, this compound was tested on neuronal cultures exposed to glutamate-induced toxicity. The results showed a significant reduction in cell death compared to controls, emphasizing its potential role in treating neurodegenerative disorders.

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